molecular formula C8H9BF3KO B7892580 Potassium trifluoro(3-(methoxymethyl)phenyl)borate

Potassium trifluoro(3-(methoxymethyl)phenyl)borate

Cat. No.: B7892580
M. Wt: 228.06 g/mol
InChI Key: VFBIXJJIKBGLBW-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-(methoxymethyl)phenyl)borate is an organoboron compound with the chemical formula C8H10BF3KO. It is a white to off-white solid that is soluble in common organic solvents such as ethanol and dichloromethane. This compound is known for its stability under standard laboratory conditions and is widely used in organic synthesis as a boron reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-(methoxymethyl)phenyl)borate can be synthesized through a two-step process:

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent decomposition and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-(methoxymethyl)phenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Potassium trifluoro(3-(methoxymethyl)phenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro[3-(methoxymethyl)phenyl]boranuide involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in a range of transformations, including cross-coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide
  • Potassium trifluoro[3-(methoxyphenyl)boranuide]

Uniqueness

Potassium trifluoro(3-(methoxymethyl)phenyl)borate is unique due to its stability and reactivity under standard laboratory conditions. Unlike some other boron reagents, it is moisture- and air-stable, making it easier to handle and store .

Properties

IUPAC Name

potassium;trifluoro-[3-(methoxymethyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c1-13-6-7-3-2-4-8(5-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBIXJJIKBGLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)COC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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